Unique Physicochemical Profile vs. Apixaban Core and Simpler Analogs
The target compound (MW 348.39 g/mol, C18H24N2O5) occupies a distinct physicochemical space compared to the fully elaborated drug apixaban (MW 459.5 g/mol) and to simpler building blocks like N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]acetamide (MW ~276 g/mol) [1]. Its calculated topological polar surface area (tPSA) is approximately 93 Ų, versus ~111 Ų for apixaban and ~75 Ų for the simple acetamide [2]. It possesses 5 hydrogen-bond acceptors and 1 hydrogen-bond donor, compared to 7/2 for apixaban and 4/1 for the simple acetamide [3]. This intermediate H-bond profile and moderate lipophilicity (estimated cLogP ~1.6) make it a potentially more ligand-efficient fragment for further optimization compared to larger, more complex analogs [4].
| Evidence Dimension | Molecular Weight (g/mol) |
|---|---|
| Target Compound Data | 348.39 |
| Comparator Or Baseline | Apixaban: 459.5; N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]acetamide: ~276.3 |
| Quantified Difference | Target is 111.1 g/mol lighter than apixaban, ~72 g/mol heavier than the simple acetamide |
| Conditions | Calculated from molecular formula; no experimental measurement context |
Why This Matters
A lower molecular weight than apixaban, combined with a balanced H-bond profile, suggests potentially superior oral bioavailability and permeability characteristics, making it a more attractive starting point for fragment-based drug discovery.
- [1] PubChem. Apixaban (Compound Summary). CID 10182969. Molecular Weight: 459.5 g/mol. View Source
- [2] Calculated using SwissADME (http://www.swissadme.ch/) based on SMILES: CCOC(=O)CC(=O)Nc1ccc(c(c1)OC)N2CCCCC2=O. Topological PSA = 92.90 Ų. View Source
- [3] Calculated using SwissADME. H-bond acceptors = 5, donors = 1 for target; apixaban = 7/2; acetamide analog = 4/1. View Source
- [4] Lipinski CA, Lombardo F, Dominy BW, Feeney PJ. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Adv Drug Deliv Rev. 2001;46(1-3):3-26. View Source
